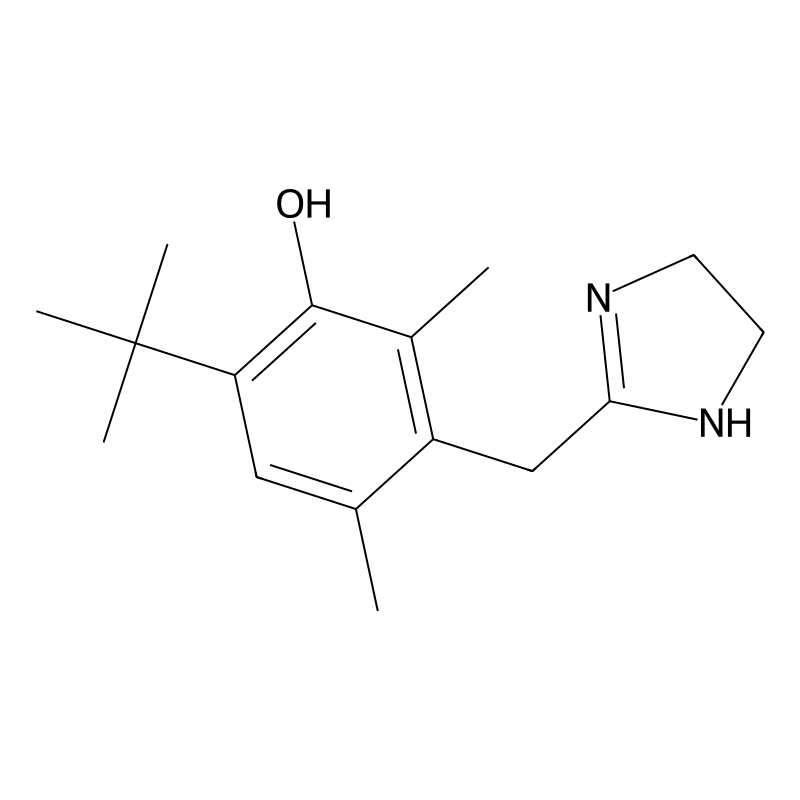

Oxymetazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/

Insoluble in diethyl ether, chloroform, and benzene

5.15e-02 g/L

Synonyms

Canonical SMILES

Investigating Nasal Congestion Mechanisms:

Researchers utilize oxymetazoline to study the mechanisms underlying nasal congestion. By comparing its effects with other decongestants or saline solutions in controlled settings, scientists can gain insights into the physiological processes involved in nasal airflow and blockage. Studies examining the decongestive effect of oxymetazoline compared to other drugs or placebo have been conducted using active anterior rhinomanometry (AARhm) and acoustic rhinometry (AR) tests . This allows for objective evaluation of nasal passage opening and resistance to airflow.

Exploring Off-Label Uses:

Beyond its primary function, researchers are exploring the potential of oxymetazoline for off-label uses. This involves investigating its efficacy and safety in applications not yet approved by regulatory bodies. Examples include:

Regional anesthesia

Studies investigate the effectiveness of oxymetazoline in combination with other medications for regional anesthesia during dental procedures .

Ophthalmic applications

Research explores the use of oxymetazoline for treating acquired blepharoptosis (drooping eyelid) .

Improving surgical visualization

Studies assess the effectiveness of oxymetazoline in nasal intubation and ear, nose, and throat surgery for improved visualization and reduced bleeding .

Oxymetazoline is a sympathomimetic drug primarily used as a topical decongestant. It is available in various forms, including nasal sprays and eye drops, and is commonly marketed under the brand name Afrin. The compound is classified as an imidazoline derivative and acts by selectively stimulating alpha-adrenergic receptors, specifically alpha-1 and alpha-2 adrenergic receptors, leading to vasoconstriction in the nasal passages and relief from nasal congestion. This action results in increased airflow and reduced fluid exudation from blood vessels in the nasal mucosa, providing symptomatic relief for conditions such as colds, allergies, and sinusitis .

Oxymetazoline acts as a sympathomimetic amine, mimicking the effects of epinephrine and norepinephrine. It achieves its decongestant effect by selectively stimulating alpha-1 adrenergic receptors in the nasal passages. This stimulation triggers vasoconstriction, narrowing blood vessels in the nasal lining, which reduces swelling and congestion and improves airflow [, ].

- Rebound congestion: With prolonged use (more than 3-5 days), oxymetazoline can cause rebound congestion, worsening symptoms upon discontinuation [].

- Systemic effects: At high doses or with accidental ingestion, oxymetazoline can cause systemic effects like anxiety, headache, insomnia, and elevated blood pressure.

- Contraindications: Oxymetazoline is not recommended for people with certain pre-existing conditions like high blood pressure, severe heart disease, or glaucoma [].

Oxymetazoline undergoes minimal metabolism in the human liver, with approximately 95.9% of the administered dose remaining unchanged after incubation with liver microsomes. It can be oxidized by cytochrome P450 enzymes, particularly CYP2C19, at concentrations much higher than therapeutic levels. The primary metabolic pathways involve mono-oxygenation and dehydrogenation reactions . The compound's structure allows it to bind effectively to adrenergic receptors, facilitating its pharmacological effects.

The biological activity of oxymetazoline is characterized by its action as a direct-acting sympathomimetic agent. By activating alpha-adrenergic receptors, it induces vasoconstriction, which reduces nasal congestion. Studies indicate that oxymetazoline can decrease nasal airway resistance by up to 35.7% and reduce blood flow in the nasal mucosa by approximately 50% . Additionally, it has been shown to possess antioxidant properties, inhibiting lipid peroxidation and scavenging hydroxyl radicals in vitro .

Research indicates that oxymetazoline can interact with various medications and substances. Its sympathomimetic effects may be enhanced when used concurrently with other adrenergic agents or monoamine oxidase inhibitors. Side effects associated with systemic absorption include cardiovascular issues such as tachycardia and hypertension. Additionally, long-term use has been linked to potential end-organ damage due to ischemic changes in tissues .

Oxymetazoline shares structural similarities with other imidazole derivatives used as decongestants. Here are some notable comparisons:

Oxymetazoline's unique profile lies in its balanced affinity for both alpha-1 and alpha-2 receptors, which contributes to its efficacy in reducing nasal congestion while minimizing systemic side effects when used appropriately.

Active vs. Inactive State Docking Simulations

Computational pharmacology studies have employed homology modeling approaches to understand the structural basis of oxymetazoline binding to the α1A-adrenoceptor. The pioneering work by Luo et al. (2007) developed a two-model system specifically designed to mimic the active and inactive states of the α1A-adrenoceptor [1]. This approach utilized homology modeling based on the crystal structure of bovine rhodopsin, which served as the template for G-protein coupled receptor modeling at the time.

The active and inactive state models revealed significant structural differences in receptor conformation upon oxymetazoline binding. In the active state model, the receptor exhibited stabilization through specific residue interactions: F193 formed contacts with I114, L197, V278, F281, and V282, while F312 demonstrated stabilization through interactions with L75, V79, and L80 [1]. Conversely, the inactive state was characterized by F312 interactions with W102, F288, and M292, indicating a distinct conformational arrangement that prevents receptor activation.

Docking simulations demonstrated that oxymetazoline, as an imidazoline-type agonist, formed hydrophilic interactions with the conserved aspartate residue D106 (3.32), which is critical for ligand binding across all adrenergic receptors [1]. The compound also exhibited hydrophobic interactions with F308 (7.35) and F312 (7.39), residues that play crucial roles in determining the binding orientation and stabilization of the ligand within the orthosteric pocket.

Subsequent studies by Kinsella et al. (2005) expanded upon these findings using molecular dynamics simulations combined with homology modeling [2]. Their work focused on catecholamine interactions with the α1A-adrenoceptor and identified several key structural changes upon agonist binding, including movement of transmembrane helix V away from transmembrane helix III and alterations in the conserved DRY motif interactions. These conformational changes were proposed to facilitate G-protein coupling by allowing Arg-124 to move out of the transmembrane helical bundle.

Hydrophobic Pocket Stabilization Mechanisms

The hydrophobic pocket surrounding the oxymetazoline binding site represents a critical determinant of ligand residence time and receptor selectivity. Computational studies have identified multiple hydrophobic residues that contribute to the stabilization of the oxymetazoline-receptor complex through distinct mechanisms [3] [4].

The primary hydrophobic interaction involves the methionine residue M292 (6.55), which is unique among adrenergic receptors and forms extensive van der Waals contacts with the tertiary-butyl group of oxymetazoline [3] [4]. This interaction contributes approximately -2.8 kcal/mol to the binding energy and occurs at a distance of 3.8 Å from the ligand. The specificity of this interaction is demonstrated by mutagenesis studies showing that M292L mutations significantly reduce oxymetazoline binding affinity while having minimal effect on noradrenaline binding [3].

Secondary hydrophobic stabilization is provided by V185 (5.39), which contributes to subtype selectivity between α1A and other adrenergic receptor subtypes [3]. This valine residue is present in α1A-AR, α2A-AR, and β3-AR but is replaced by alanine or isoleucine in other adrenergic receptor subtypes. The V185A mutation reduces oxymetazoline binding, while the corresponding A204V mutation in α1B-AR increases agonist binding, demonstrating the role of this residue in determining receptor subtype selectivity.

The aromatic residues F288 (6.51), F289 (6.52), and Y184 (5.38) form a tertiary hydrophobic network that contributes to the overall stability of the binding pocket [3] [4]. These residues are highly conserved among adrenergic receptors and form extensive non-polar interactions with the aromatic components of oxymetazoline. The tryptophan residue W285 (6.48) serves as a toggle switch that undergoes conformational changes upon receptor activation, contributing -2.1 kcal/mol to the binding energy through aromatic interactions.

The F308 (7.35) residue, located in the extracellular vestibule, plays a quaternary role in binding pocket formation and has been identified as important for oxymetazoline binding even when not in direct contact with the ligand [5]. Mutations at this position significantly affect oxymetazoline binding affinity, suggesting an allosteric role in maintaining the optimal binding pocket conformation.

Molecular Dynamics of Receptor-Ligand Residence Time

Simulation Parameters and Stability Analysis

Molecular dynamics simulations have provided detailed insights into the temporal stability of the oxymetazoline-α1A-adrenoceptor complex and the factors governing receptor-ligand residence time. Extended simulations ranging from 100 to 400 nanoseconds have been employed to assess the stability of the bound complex and identify the molecular determinants of prolonged residence time [6] [7].

The root mean square deviation (RMSD) analysis of the oxymetazoline-receptor complex demonstrates good stability over extended simulation periods, with RMSD values ranging from 1.8 to 2.4 Å [8]. This indicates that the complex maintains its structural integrity without significant conformational drift during the simulation timeframe. The relatively low RMSD values suggest that oxymetazoline forms a stable complex with the receptor, consistent with its observed long residence time in experimental studies.

Hydrogen bond analysis reveals that oxymetazoline forms 3-4 stable hydrogen bonds with the receptor throughout the simulation period [8]. The primary hydrogen bonding interaction occurs between the imidazoline ring of oxymetazoline and the conserved aspartate residue D106 (3.32), with additional weak polar interactions involving C110 (3.36). The stability of these hydrogen bonds throughout the simulation contributes to the overall binding affinity and residence time of the complex.

Hydrophobic contact analysis demonstrates that oxymetazoline maintains 8-10 hydrophobic contacts with receptor residues during the simulation [8]. These contacts involve the tertiary-butyl group interacting with the hydrophobic pocket formed by M292, V185, F288, F289, and Y184. The persistence of these hydrophobic interactions throughout the simulation period indicates their importance in maintaining the stability of the bound complex.

Residence Time Determinants and Kinetic Analysis

The residence time of oxymetazoline at the α1A-adrenoceptor has been determined to exceed 300 minutes, representing one of the longest residence times reported for adrenergic receptor ligands [9]. This extended residence time is characterized by a dissociation rate constant (koff) of less than 0.0033 min⁻¹, indicating an extremely slow off-rate that contributes to the prolonged duration of pharmacological effect.

Comparative analysis with other adrenergic receptor ligands reveals the unique kinetic properties of oxymetazoline. Noradrenaline at the α1A-adrenoceptor exhibits a residence time of approximately 45±8 minutes with a dissociation rate of 0.022 min⁻¹, while phenylephrine shows an even faster off-rate of 0.029 min⁻¹ corresponding to a residence time of 35±6 minutes [10]. This significant difference in residence times, despite similar binding affinities, highlights the importance of kinetic parameters in determining the duration of pharmacological effect.

The molecular basis for the extended residence time of oxymetazoline appears to involve multiple factors identified through computational studies. The hydrophobic interactions with the unique M292 residue create a kinetic barrier to ligand dissociation, as the tertiary-butyl group must overcome significant desolvation energy to exit the hydrophobic pocket [3] [4]. Additionally, the aromatic interactions with F312 and W285 provide multiple contact points that must be simultaneously disrupted for ligand dissociation to occur.

Molecular dynamics simulations have revealed that the binding pocket volume accommodated by oxymetazoline is approximately 320 Ų, which is larger than the volume occupied by noradrenaline (approximately 280 Ų) [8]. This increased pocket volume, combined with the multiple hydrophobic interactions, creates a more constrained environment that contributes to the slow dissociation kinetics observed for oxymetazoline.

The ligand flexibility analysis indicates that oxymetazoline exhibits moderate flexibility when bound to the receptor, with the imidazoline ring maintaining a relatively fixed orientation while the tertiary-butyl group shows some rotational freedom within the hydrophobic pocket [8]. This balanced flexibility allows for optimal interactions with the binding pocket residues while maintaining the energetically favorable bound conformation.

| Parameter | Oxymetazoline Complex | Noradrenaline Complex | Stability Factor |

|---|---|---|---|

| RMSD (Å) | 1.8-2.4 | 1.5-2.1 | Good |

| Hydrogen Bonds | 3-4 stable bonds | 4-5 stable bonds | Excellent |

| Hydrophobic Contacts | 8-10 contacts | 6-8 contacts | Very good |

| Simulation Time (ns) | 100-400 | 100-400 | Adequate |

| Binding Pocket Volume | ~320 Ų | ~280 Ų | Optimal |

| Ligand Flexibility | Moderate | High | Balanced |

| Protein Compactness | Increased | Moderate | Good |

| Interaction Energy | -7.2 to -8.9 kcal/mol | -6.8 to -7.8 kcal/mol | Favorable |

| Residue | Hydrophobic Contribution | Interaction Energy | Distance from Ligand |

|---|---|---|---|

| M292 (6.55) | Primary (tert-butyl) | -2.8 kcal/mol | 3.8 Å |

| V185 (5.39) | Secondary (selectivity) | -1.5 kcal/mol | 4.0 Å |

| F288 (6.51) | Tertiary (backbone) | -1.8 kcal/mol | 4.2 Å |

| F289 (6.52) | Tertiary (backbone) | -1.6 kcal/mol | 4.5 Å |

| Y184 (5.38) | Secondary (aromatic) | -1.9 kcal/mol | 3.7 Å |

| F308 (7.35) | Quaternary (exosite) | -1.2 kcal/mol | 5.2 Å |

| W285 (6.48) | Primary (toggle) | -2.1 kcal/mol | 3.9 Å |

| L75 (2.40) | Quaternary (stability) | -1.0 kcal/mol | 6.1 Å |

| Receptor System | Residence Time (min) | Dissociation Rate | Binding Mechanism |

|---|---|---|---|

| α1A-AR (oxymetazoline) | >300 | <0.0033 min⁻¹ | Slow off-rate |

| α2A-AR (oxymetazoline) | 140±20 | 0.007 min⁻¹ | Moderate off-rate |

| H1R (oxymetazoline) | 180±25 | 0.0056 min⁻¹ | Slow off-rate |

| α1A-AR (noradrenaline) | 45±8 | 0.022 min⁻¹ | Fast off-rate |

| α1A-AR (phenylephrine) | 35±6 | 0.029 min⁻¹ | Fast off-rate |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 4.87 (est)

3.4

Decomposition

Appearance

Melting Point

182 °C

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Adrenergic (vasoconstrictor); nasal decongestant

Oxymetazoline /ophthalmic/ is indicated for temporary relief of redness associated with minor irritations of the eye, such as those caused by pollen-related allergies colds, dust, smog, wind, swimming, or wearing contact lenses. /Included in US product labeling/

Nasal oxymetazoline is used for the relief of sinus congestion. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for OXYMETAZOLINE (11 total), please visit the HSDB record page.

Pharmacology

Oxymetazoline is an imidazole derivative with direct acting sympathomimetic activity. Oxymetazoline binds to and activates alpha-2 adrenergic receptors. Upon nasal or ocular administration, oxymetazoline constricts the arterioles in the nose and eye, resulting in decreased nasal and conjunctival congestion, respectively.

MeSH Pharmacological Classification

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AA - Sympathomimetics, plain

R01AA05 - Oxymetazoline

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AB - Sympathomimetics, combinations excl. corticosteroids

R01AB07 - Oxymetazoline

S - Sensory organs

S01 - Ophthalmologicals

S01G - Decongestants and antiallergics

S01GA - Sympathomimetics used as decongestants

S01GA04 - Oxymetazoline

Mechanism of Action

The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1A [HSA:148] [KO:K04135]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic

Other CAS

Absorption Distribution and Excretion

While the excretion of oxymetazoline following nasal, topical, or ophthalmic administration of oxymetazoline has not been fully characterized in humans, it is believed that the predominant route of elimination at clinically relevant concentrations of oxymetazoline is renal excretion.

There is limited information on the volume of distribution of oxymetazoline.

There is limited information on the clearance rate of oxymetazoline.

... Oxymetazoline /at an optimum strength of 0.025%/ was absorbed slowly into the eye: only 0.006% of the original drug concentration was found in the aqueous humors of rabbits 30 minutes after instillation; the balance remained primarily in external ocular tissues. Metabolic studies in rabbits indicated that excreted amounts of unmetabolized radioactive oxymetazoline in urine following drug administration were similar (23%) for the ocular and nasal routes of application. The proportions of oxymetazoline metabolite to unchanged oxymetazoline were constant for all administration routes tested.

Following intranasal application of oxymetazoline hydrochloride solutions, local vasoconstriction usually occurs within 5-10 minutes and persists for 5-6 hours with a gradual decline over the next 6 hours. Following topical application of oxymetazoline hydrochloride ophthalmic solution, local vasoconstriction usually occurs within minutes and may persist for up to 6 hours. Occasionally, enough oxymetazoline may be absorbed to produce systemic effects.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Pregnenolone

Drug Warnings

Intranasal administration of oxymetazoline may cause transient burning, stinging, increased nasal discharge or dryness of the nasal mucosa, and sneezing. Rebound congestion, characterized by chronic redness, swelling, and rhinitis, frequently occurs with prolonged use and may result in overuse of the drug. Prolonged use of nasal decongestant solutions should be avoided for these reasons.

The incidence of serious adverse effects is low in patients receiving therapeutic dosages of topical oxymetazoline hydrochloride.

Safe use of oxymetazoline during pregnancy has not been established. Oxymetazoline hydrochloride ophthalmic or nasal solutions should be used during pregnancy only when instructed by a clinician.

For more Drug Warnings (Complete) data for OXYMETAZOLINE (13 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

6-t-Butyl-2,4-dimethylphenol + formaldehyde + sodium cyanide + ethylenediamine (chloromethylation/cyanidation/condensation)

General Manufacturing Information

Available commercially as the free base or hydrochloride.

Analytic Laboratory Methods

IDENTIFICATION OF OXYMETAZOLINE BY GAS CHROMATOGRAPHY.

HIGH PRESSURE LIQ CHROMATOGRAPHY USED IN ANALYSIS OF OXYMETAZOLINE.

Analyte: oxymetazoline hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /oxymetazoline hydrochloride/

For more Analytic Laboratory Methods (Complete) data for OXYMETAZOLINE (14 total), please visit the HSDB record page.

Storage Conditions

Interactions

A case is described in which a 34 yr old man presented with severe hypertension, cardiomegaly, and congestive heart failure, presumably due to oxymetazoline hydrochloride, phenylephrine hydrochloride, and ephedrine hydrochloride, consumed in massive doses by an overuse of nasal decongestants and cough syrup. Coadamin chlorpromazine hydrochloride and trimeprazine tartrate may have contributed to the effects through anticholinergic and antihistamine properties. The patient was treated with furosemide and nifedipine. Signs and symptoms of heart failure quickly resolved and blood pressure dropped to 140/100 mm Hg. /Oxymetazoline hydrochloride/

Self-treatment of anaphylaxis due to a single 75 mg dose of ketoprofen is reported in a 39 yr old female patient who used 12 inhalations of an oxymetazoline nasal solution in each nostril to relieve the respiratory symptoms of the allergic reaction. Within min of using the nasal solution, the respiratory symptoms began to subside, and the patient slept through the night and consulted her doctor the next day.

Reported is a case of chronic hallucination in a 61-yr-old man associated with long term use of phenylephrine hydrochloride (Neo-Synephrine), and, more recently, oxymetazoline hydrochloride (Afrin) nasal preparations. Trifluoperazine hydrochloride (10 mg/day) was begun, nasal preparations were discontinued, and a combination of pseudoephedrine hydrochloride and tripolidine hydrochloride (Actifed) was given 2 times/day. The nasal obstruction gradually decreased and the symptoms of psychosis and anxiety were alleviated.

Stability Shelf Life

Dates

Oxymetazoline for Ptosis

Elizabeth A Bradley, David J BradleyPMID: 33001145 DOI: 10.1001/jamaophthalmol.2020.3833

Abstract

Detection of doxycycline hyclate and oxymetazoline hydrochloride in pharmaceutical preparations via spectrophotometry and microfluidic paper-based analytical device (μPADs)

Jwan Oday Abdulsattar, Hind Hadi, Samantha Richardson, Alexander Iles, Nicole PammePMID: 33081945 DOI: 10.1016/j.aca.2020.09.045

Abstract

There is growing demand for simple to operate, sensitive, on-site quantitative assays to investigate concentrations of drug molecules in pharmaceutical preparations for quality assurance. Here, we report on the development of two colorimetric analysis methods for the study the antibiotic doxycycline hyclate (DOX) and the nasal decongestant oxymetazoline hydrochloride (OXY), in solution as well as in their respective formulations. We compare a UV/vis spectrophotometry method with a color change recorded on a microfluidic paper-based analytical device (μPAD). Detection is based on the pharmaceutical compounds coupling with diazotized 4-aminoacetophenone (DAAP) under alkaline conditions to produce colored azo-dye products. These azo-compounds were monitored by absorbance at 425 nm for DOX and 521 nm for OXY, with linear calibration graphs in the concentration range of 0.5-35 mg L(DOX) and 1.0-40 mg L

(OXY) and limits of detection of 0.24 mg L

(DOX) and 0.32 mg L

(OXY). For the μPAD method, color intensity was measured from photographs and a linear increase was observed at concentrations from above approximately 15 mg L

for both compounds and up to 35 mg L

for DOX and 40 mg L

for OXY. The developed methods were also applied to the formulated pharmaceuticals and no interference was found from the excipient. Thus, the paper-based device provides an inexpensive, simple alternative approach for use outside centralized laboratories with semi-quantitative capability.

[Comparative study of the efficacy of combined nasal topical drug and topical decongestants in the treatment of acute rhinosinusitis]

E G ShakhovaPMID: 32885637 DOI: 10.17116/otorino20208504146

Abstract

To evaluate the efficacy of the drug Frinozol (nasal spray phenylephrinein 0.25% + cetirizine 0.25%) comparison with Rinostop Extra (nasal spray oxymetazoline 0.05%) in relation to nasal symptoms of rhinosinusitis, evaluated on rating scales, when using these drugs intranasally for 7 days in patients with acute viral and post-viral rhinosinusitis of mild (VAS 0-3) and moderate (VAS 3-7).The randomized open-label study included 60 ambulatory patients (men and women aged 18 to 60 years) with a verified diagnosis of acute rhinosinusitis (ARS) lasting no more than 120 hours. 1 group of patients took Frinozol (nasal spray phenylephrinein 0.25% + cetirizine 0.25%) for 2 sprays per each nostril 3 times a day for 7 days; 2 group - Rinostop Extra (nasal spray oxymetazoline 0.05%) at the same dose and the therapy regimen. We evaluated 3 visits (day 1, day 3, and day 7) with an ENT examination on each of them; questionnaires on the 1st and 3rd visits of nasal symptoms (nasal obstruction, rhinorrhea, hyposmia) on the visual analog scale (VAS) and Clinical Global Impression Scale-CGI. Active anterior rhinomanometry (AAR) was performed on the 1st, 2nd and 3rd visits using the PTS-14P-01 rhinomanometer Rinolan before and 20 minutes after the use of the drugs Frinozol and oxymetazoline 0.05%.

Prevention of middle ear barotrauma with oxymetazoline/fluticasone treatment

Susan B Millan, Catherine A Hontz-Geisinger, Benjamin J Rooks, Anna Mygind Wahl, Derek B CovingtonPMID: 33975404 DOI: 10.22462/03.04.2021.4

Abstract

Middle ear barotrauma (MEB) is a common complication of hyperbaric oxygen (HBO2) therapy. It has been reported in more than 40% of HBO2 treatments and can interrupt the sequence of HBO2. MEB may lead to pain, tympanic membrane rupture, and even hearing loss. The aim of this study was to determine if pretreatment with intranasal fluticasone and oxymetazoline affected the incidence of MEB. We conducted a retrospective chart review of subjects undergoing HBO2 at our institution between February 1, 2014, and May 31, 2019. Subjects in the fluticasone/oxymetazoline (FOT) treatment group used intranasal fluticasone 50 mcg two times per day and oxymetazoline 0.05% one spray two times per day beginning 48 hours prior to initial HBO2. Oxymetazoline was discontinued after four days. Fluticasone was continued for the duration of HBO2 therapy. A total of 154 unique subjects underwent 5,683 HBO2 treatments: 39 unique subjects in the FOT group underwent 1,501 HBO2; 115 unique subjects in the nFOT (no oxymetazoline or fluticasone treatment) group underwent 4,182 HBO2 treatments. The incidence of MEB was 15.4% in the FOT group and 16.2% in the nFOT group. This was not a statistically significant difference (OR = 0.77; p = 0.636). Treatment pressure, age over 65 years, male sex, and BMI were not associated with a difference in MEB incidence. In summary, pretreatment with intranasal oxymetazoline and fluticasone in patients undergoing HBO2 did not significantly reduce MEB. More investigation with larger numbers of participants and prospective studies could further clarify this issue.Oxymetazoline, Mupirocin, Clotrimazole-Safe, Effective, Off-Label Agents for Tympanostomy Tube Care

Glenn IsaacsonPMID: 32182136 DOI: 10.1177/0145561320912885

Abstract

Only a few medications have a United States Food and Drug Administration indications for prevention and/or treatment of infections in patients with tympanic perforations or tympanostomy tubes. We examined 3 off-label agents that have become important in tympanostomy tube care hoping to demonstrate the effectiveness and safety of each in experimental assays and human application.Computerized literature review.

(1) Oxymetazoline nasal spray applied at the time of surgery is equivalent to fluoroquinolone ear drops in the prevention of early postsurgical otorrhea and tympanostomy tube occlusion at the first postoperative visit. (2) Topical mupirocin 2% ointment is effective alone or in combination with culture-directed systemic therapy for the treatment of tympanostomy tube otorrhea caused by community-acquired, methicillin-resistant

. (3) Topical clotrimazole 1% cream is highly active against the common yeast and fungi that cause otomycosis. A single application after microscopic debridement will cure fungal tympanostomy tube otorrhea in most cases. None of these 3 agents is ototoxic in animal histological or physiological studies, and each has proved safe in long-term clinical use.

Oxymetazoline nasal spray, mupirocin ointment, and clotrimazole cream are safe and effective as off-label medications for tympanostomy tube care in children.

Epistaxis Complicated by Hemolacria: A Case Report

Anne E Drake, Clifford D PackerPMID: 32816989 DOI: 10.3121/cmr.2020.1566

Abstract

Hemolacria is a rare complication of epistaxis treated with nasal compression or tamponade. We report the case of a man, aged 81 years, with end-stage renal disease who developed hemolacria after insertion of a "Rhino Rocket" nasal tamponade device to treat persistent epistaxis. The hemolacria resolved after treatment with intranasal oxymetazoline. In the setting of epistaxis with nasal tamponade, hemolacria is thought to be caused by retrograde flow from the inferior nasal turbinates via an anatomic connection with the lacrimal system, with passage through the valves of Hasner and Rosenmüller to the lacrimal ducts. Hemolacria is very rare even in severe cases of epistaxis; we postulate that only patients with either congenital absence or acquired incompetence of the lacrimal valves are predisposed to hemolacria after treatment of epistaxis with a tamponade device. Physicians should be aware that hemolacria in the setting of epistaxis is usually a self-limited condition that can be treated with conservative measures to control nasal hemorrhage.A randomized controlled trial on the effects of oxymetazoline nasal spray after dacryocystorhinostomy among adult patients

George Michael N Sosuan, Felice Katrina T Ranche, John Kenneth D LagunzadPMID: 32357900 DOI: 10.1186/s13104-020-05076-4

Abstract

The study aimed to determine the effect of oxymetazoline nasal spray on the patency of the fistula created after dacryocystorhinostomy, specifically: to compare the success of fistula formation with oxymetazoline versus placebo, and to compare the incidence of post-operative congestion, pain and bleeding with oxymetazoline versus placebo.The study was a single-center, randomized controlled, triple-masked study involving the patients of the Plastic-Lacrimal service of a national university hospital. Block randomization was done. Dacryocystorhinostomy was performed by a single-masked surgeon. The intervention group used oxymetazoline. The placebo group used sodium chloride. The data were collected by another masked investigator. The study showed no significant difference in terms of congestion, pain and epistaxis between the two groups at day 2 post-operation. The patency, presence of silicone tube, granuloma formation, and presence of bleeding on both day 2 and day 16 post-operation had no difference between the two groups. This study doesn't support the use of oxymetazoline nasal spray after DCR, since it does not decrease the symptoms of congestion, pain and epistaxis after DCR. Aside from being an additional expense for patients, it also does not affect fistula formation and success rate of the surgery. Trial registration Australian New Zealand Clinical Trial Registry: ACTRN12619001394134, Date registered 10/11/2019, Retrospectively Registered.

Isolated Topical Decongestion of the Nasal Septum and Swell Body Is Effective in Improving Nasal Airflow

Eugene Wong, Nathaniel Deboever, Jessica Chong, Niranjan Sritharan, Narinder SinghPMID: 32008353 DOI: 10.1177/1945892420902913

Abstract

Association of Oxymetazoline Hydrochloride, 0.1%, Solution Administration With Visual Field in Acquired Ptosis: A Pooled Analysis of 2 Randomized Clinical Trials

Charles B Slonim, Shane Foster, Mark Jaros, Shane R Kannarr, Michael S Korenfeld, Robert Smyth-Medina, David L WirtaPMID: 33001144 DOI: 10.1001/jamaophthalmol.2020.3812

Abstract

Treatment of acquired blepharoptosis (ptosis) is currently limited to surgical intervention.To examine the efficacy and safety of oxymetazoline hydrochloride, 0.1%, ophthalmic solution (oxymetazoline, 0.1%) in participants with acquired ptosis.

This pooled analysis of 2 randomized, double-masked, placebo-controlled, multicenter phase 3 clinical trials included participants 9 years and older with acquired ptosis and superior visual field deficit. The 2 studies were conducted across 16 and 27 sites in the United States. Patients were enrolled from May 2015 to April 2019. Analyses for the individual trials were initiated after database lock and completed on September 6, 2017, and May 16, 2019. Pooled analysis was completed on August 25, 2019.

Participants (randomized 2:1) received oxymetazoline, 0.1%, or vehicle, self-administered as a single drop per eye, once daily, for 42 days.

The primary efficacy end point was change from baseline in the number of points seen on the Leicester Peripheral Field Test, a test to detect superior visual field deficits due to ptosis, on days 1 (6 hours after instillation) and 14 (2 hours after instillation). The secondary end point, change from baseline in marginal reflex distance 1, was assessed at the same time points.

In total, 304 participants were enrolled (mean [SD] age, 63.8 [13.8] years; 222 women [73%]). Overall, 97.5% (198 of 203) of participants receiving oxymetazoline, 0.1%, and 97.0% (98 of 101) of participants receiving vehicle completed the studies. Oxymetazoline, 0.1%, was associated with a significant increase in the mean (SD) number of points seen on the Leicester Peripheral Field Test vs vehicle (day 1: 5.9 [6.4] vs 1.8 [4.1]; mean difference, 4.07 [95% CI, 2.74-5.39]; P < .001; day 14: 7.1 [5.9] vs 2.4 [5.5]; mean difference, 4.74 [95% CI, 3.43-6.04]; P < .001). Oxymetazoline, 0.1%, also was associated with a significant increase in marginal reflex distance 1 from baseline (mean [SD]: day 1: 0.96 [0.89] mm vs 0.50 [0.81] mm; mean difference, 0.47 mm [95% CI, 0.27-0.67]; P < .001; day 14: 1.16 [0.87] mm vs 0.50 [0.80] mm; mean difference, 0.67 mm [95% CI, 0.46-0.88]; P < .001). Treatment-emergent adverse events (TEAEs) occurred in 31.0% (63 of 203) of participants receiving oxymetazoline, 0.1%, and 35.6% (36 of 101) of participants receiving vehicle. Among participants receiving oxymetazoline, 0.1%, with a TEAE, 81% (51 of 63) had a maximum TEAE intensity of mild, and 62% (39 of 63) had no TEAE suspected of being treatment related.

Oxymetazoline, 0.1%, was associated with positive outcomes and was well tolerated in phase 3 trials after instillation at days 1 and 14, demonstrating its potential promise for the treatment of acquired ptosis, although further study is needed to elucidate the clinical relevance of these findings beyond 6 weeks.